molecular formula C6H12ClN B8089059 (S)-Cyclohex-3-enylamine hydrochloride

(S)-Cyclohex-3-enylamine hydrochloride

Cat. No.: B8089059
M. Wt: 133.62 g/mol
InChI Key: OTEBFUBTLSFFRL-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Cyclohex-3-enylamine hydrochloride: is a chemical compound with the molecular formula C6H11N.ClH and a molecular weight of 133.62 . It is a white solid that is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Reduction of Cyclohex-3-en-1-one: One common synthetic route involves the reduction of cyclohex-3-en-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Amination of Cyclohexene: Another method involves the amination of cyclohexene using ammonia in the presence of a catalyst such as Raney nickel.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-Cyclohex-3-enylamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: It can be oxidized to form cyclohex-3-en-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: The compound can be reduced to form cyclohexene using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: It can undergo nucleophilic substitution reactions with various reagents, such as alkyl halides, to form substituted cyclohex-3-enylamines.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

  • Reduction: Hydrogen gas (H2), palladium catalyst

  • Substitution: Alkyl halides, various nucleophiles

Major Products Formed:

  • Cyclohex-3-en-1-one (from oxidation)

  • Cyclohexene (from reduction)

  • Substituted cyclohex-3-enylamines (from substitution reactions)

Scientific Research Applications

(S)-Cyclohex-3-enylamine hydrochloride: is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

(S)-Cyclohex-3-enylamine hydrochloride: is similar to other cyclohexylamine derivatives, such as cyclohexylamine and cyclohexanone . its unique stereochemistry and reactivity set it apart, making it a valuable compound in various scientific and industrial applications.

Comparison with Similar Compounds

  • Cyclohexylamine

  • Cyclohexanone

  • Cyclohexene

Properties

IUPAC Name

(1S)-cyclohex-3-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBFUBTLSFFRL-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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